![molecular formula C9H16N4O2 B6229983 tert-butyl N-(3-amino-1-methyl-1H-pyrazol-5-yl)carbamate CAS No. 948573-70-4](/img/structure/B6229983.png)
tert-butyl N-(3-amino-1-methyl-1H-pyrazol-5-yl)carbamate
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Overview
Description
“tert-butyl N-(3-amino-1-methyl-1H-pyrazol-5-yl)carbamate” is a chemical compound that contains a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms in adjacent positions . Pyrazole derivatives have attracted attention due to their wide range of physiological and pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was reported, which involved a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .Scientific Research Applications
Synthesis of Antibiotics
tert-butyl N-(3-amino-1-methyl-1H-pyrazol-5-yl)carbamate: is a key intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane exhibits a broad antibacterial spectrum, with potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa .
Chemical Transformations
The tert-butyl group’s unique reactivity pattern makes it valuable in various chemical transformations. This simple hydrocarbon moiety is used in reactions that require steric hindrance or protection of functional groups during synthesis steps .
Biosynthetic Pathways
In nature, the tert-butyl group plays a role in biosynthetic pathways. Its presence in compounds can influence the metabolic processes in organisms, potentially leading to the discovery of new biosynthetic routes or biodegradation pathways .
Biocatalytic Processes
The tert-butyl group’s reactivity is also explored for its application in biocatalytic processes. Researchers are investigating its use in enzymatic reactions, where it can serve as a protective group or a structural moiety that enhances catalytic efficiency .
Development of New Antibacterial Agents
Given its role in the synthesis of potent antibiotics like ceftolozane, this compound is being studied for the development of new antibacterial agents. Its structure could be modified to enhance efficacy or reduce resistance .
Material Science
The tert-butyl group’s steric properties are utilized in material science to create polymers with specific characteristics. Its incorporation into polymer chains can affect the material’s physical properties, such as flexibility, strength, and resistance to degradation .
Mechanism of Action
Target of Action
Tert-butyl N-(3-amino-1-methyl-1H-pyrazol-5-yl)carbamate is an important intermediate in the synthesis of Ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum and shows strong activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The synthesis of this compound involves amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine . The compound’s interaction with its targets results in changes at the molecular level, which are crucial for its antibacterial activity.
Biochemical Pathways
The compound affects the biochemical pathways involved in bacterial cell wall synthesis, which is the primary mechanism of action of cephalosporin antibiotics. By inhibiting the enzymes involved in the final steps of cell wall synthesis, the compound prevents bacteria from forming a complete cell wall, leading to bacterial lysis and death .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and proliferation. By interfering with cell wall synthesis, the compound causes bacterial cells to become unstable and eventually lyse, leading to the death of the bacteria .
properties
IUPAC Name |
tert-butyl N-(5-amino-2-methylpyrazol-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)11-7-5-6(10)12-13(7)4/h5H,1-4H3,(H2,10,12)(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPKXENLDWDLMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NN1C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3-amino-1-methyl-1H-pyrazol-5-YL)carbamate | |
CAS RN |
948573-70-4 |
Source
|
Record name | tert-butyl N-(3-amino-1-methyl-1H-pyrazol-5-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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